(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile typically involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with a suitable nitrile source under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetaldehyde
- (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetone
Uniqueness
(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a methoxy-substituted naphthalene ring
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-7,9H,2-4H2,1H3/b11-7+ |
InChI Key |
SWTIDKZDGAFNSA-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=C\C#N)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCCC2=CC#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.